molecular formula C8H5BrClNO3 B14304716 5-(Bromomethyl)-2-nitrobenzoyl chloride CAS No. 116273-91-7

5-(Bromomethyl)-2-nitrobenzoyl chloride

Cat. No.: B14304716
CAS No.: 116273-91-7
M. Wt: 278.49 g/mol
InChI Key: PMBWFGJOVMFASL-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-nitrobenzoyl chloride is an organic compound that features a benzene ring substituted with bromomethyl and nitro groups, along with a benzoyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-nitrobenzoyl chloride typically involves multi-step reactions starting from benzene derivatives. One common method involves the nitration of a benzene ring to introduce the nitro group, followed by bromination to add the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-nitrobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Bromomethyl)-2-nitrobenzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-nitrobenzoyl chloride involves its reactivity towards nucleophilesThe nitro group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Benzyl Bromide: Similar in structure but lacks the nitro and benzoyl chloride groups.

    2-Nitrobenzoyl Chloride: Lacks the bromomethyl group.

    5-Bromomethyl-2-nitrobenzoic Acid: Similar but lacks the benzoyl chloride group.

Uniqueness

5-(Bromomethyl)-2-nitrobenzoyl chloride is unique due to the presence of all three functional groups (bromomethyl, nitro, and benzoyl chloride) on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications .

Properties

CAS No.

116273-91-7

Molecular Formula

C8H5BrClNO3

Molecular Weight

278.49 g/mol

IUPAC Name

5-(bromomethyl)-2-nitrobenzoyl chloride

InChI

InChI=1S/C8H5BrClNO3/c9-4-5-1-2-7(11(13)14)6(3-5)8(10)12/h1-3H,4H2

InChI Key

PMBWFGJOVMFASL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)C(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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